Feruloyated xyloglucan
Description
Structure
3D Structure
Properties
CAS No. |
129724-46-5 |
|---|---|
Molecular Formula |
C21H28O13 |
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H28O13/c1-31-14-6-10(2-4-11(14)23)3-5-16(26)34-15-9-33-21(20(30)19(15)29)32-8-13(25)18(28)17(27)12(24)7-22/h2-7,12-13,15,17-21,23-25,27-30H,8-9H2,1H3/b5-3+/t12-,13+,15+,17+,18+,19-,20+,21-/m0/s1 |
InChI Key |
FOBCQSVMKGAIJG-AJHJGYGNSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2CO[C@@H]([C@@H]([C@H]2O)O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2COC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)O |
Synonyms |
feruloyated xyloglucan O-(4-O-feruloyl-alpha-xylopyranosyl)-(1-6)-glucopyranose O-(4-O-trans-feruloyl-alpha-D-xylopyranosyl)-(1-6)-D-glucopyranose |
Origin of Product |
United States |
Structural Elucidation and Advanced Characterization of Feruloylated Xyloglucan
Methodologies for Isolation and Chromatographic Purification
The isolation and purification of feruloylated xyloglucan (B1166014) from plant matrices are critical preliminary steps for its structural elucidation. These processes involve a combination of sequential extraction procedures to release the polysaccharide from the cell wall, followed by chromatographic techniques to separate it from other components.
Sequential Extraction and Hydrolysis Procedures
The extraction of feruloylated xyloglucan is typically achieved through a multi-step process designed to selectively solubilize different cell wall components. A common approach begins with the preparation of cell wall material (CWM) from the plant source, which often involves grinding the tissue and washing it with solvents like 80% ethanol (B145695) to remove soluble compounds. frontiersin.org For starch-rich sources, a destarching step is crucial to prevent interference in subsequent analyses. researchgate.net
Following the initial preparation, sequential chemical extractions are employed. Pectic polysaccharides are often removed first using chelating agents like cyclohexanediaminetetraacetic acid (CDTA) or imidazole, followed by mild alkaline solutions such as sodium carbonate. purdue.edunih.gov The remaining hemicelluloses, including xyloglucan, are then extracted using stronger alkaline solutions, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). nih.govnih.gov Research has shown that distinct populations of xyloglucan exist within the primary wall; one is readily extractable with alkali, while another is more tightly associated with cellulose (B213188). nih.gov
To obtain smaller, more manageable feruloylated oligosaccharides for detailed structural analysis, enzymatic or mild acid hydrolysis is employed. researchgate.net Enzymes like endo-β-1,4-xylanases and cellulases can be used to specifically cleave the polysaccharide backbone, releasing feruloylated fragments. frontiersin.orgresearchgate.net For instance, enzymes from fungi such as Aspergillus niger and Eupenicillium parvum have been effectively used to hydrolyze wheat bran and release feruloylated oligosaccharides. nih.gov Alternatively, mild acid hydrolysis can be optimized to cleave glycosidic bonds while minimizing the hydrolysis of the ester linkage between ferulic acid and the sugar residue. Microwave-assisted autohydrolysis is another technique that has been used to release feruloylated arabinoxylo-oligosaccharides from maize bran, a method that could be adapted for xyloglucan. researchgate.net
Size Exclusion and Reverse-Phase Chromatography Techniques
Once extracted, the crude mixture of polysaccharides and oligosaccharides is subjected to chromatographic purification. Size-exclusion chromatography (SEC), also known as gel filtration or gel permeation chromatography, is a primary method for separating molecules based on their size. pgeneral.comunimi.it For the fractionation of feruloylated xyloglucan and its oligosaccharide derivatives, matrices like Sephadex LH-20 and Bio-Gel P-2 are commonly used. In this technique, larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying degrees and have longer retention times. pgeneral.com High-performance size-exclusion chromatography (HPSEC) can be coupled with detectors like refractive index (RI) and multi-angle laser light scattering (MALLS) to provide information on the molecular weight distribution of the xyloglucan fractions. researchgate.net
Further purification and high-resolution separation of feruloylated xyloglucan oligosaccharides are achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). phenomenex.com This technique separates molecules based on their hydrophobicity. phenomenex.com Typically, a non-polar stationary phase, such as an octadecylsilyl silica (B1680970) (C18) column, is used with a polar mobile phase, often a gradient of acetonitrile (B52724) in acidified water (e.g., with 0.1% trifluoroacetic acid). frontiersin.orgnih.gov The feruloyl group imparts significant hydrophobicity to the oligosaccharides, allowing for effective separation. The elution conditions, such as the gradient steepness and the pore size of the stationary phase, are critical. Shallow gradients and wide-pore columns are often preferred to achieve high resolution and prevent conformational changes in the oligosaccharides that can lead to poor separation. nih.gov
High-Resolution Spectroscopic Approaches for Structural Determination
Following purification, a suite of high-resolution spectroscopic techniques is employed to unravel the intricate structure of feruloylated xyloglucan. These methods provide detailed information on the monosaccharide composition, linkage patterns, and the precise location of feruloyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of complex carbohydrates like feruloylated xyloglucan. mdpi.comomicsonline.orgweebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to piece together the molecular architecture.
1D NMR, specifically ¹H NMR, provides initial information on the types of sugar residues present and their anomeric configurations (α or β). nih.gov However, for complex oligosaccharides, the 1D spectra are often overcrowded with overlapping signals. omicsonline.org
2D NMR techniques are therefore essential for unambiguous structural assignment. mdpi.comomicsonline.org Key 2D NMR experiments include:
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks within each sugar residue, helping to assign all the proton signals of a particular sugar. omicsonline.org
Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the proton signals belonging to a single sugar residue, even if some are obscured. omicsonline.org
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C). It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum and confirming the identity of sugar residues based on their characteristic chemical shifts. mdpi.comomicsonline.org
Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy: HMBC reveals long-range correlations between protons and carbons that are separated by two or three bonds (e.g., ¹H-¹³C). This is the key experiment for determining the glycosidic linkage positions between sugar residues and for identifying the point of attachment of the feruloyl group to the xyloglucan backbone, as it can show a correlation between the protons of the sugar and the carbonyl carbon of the ferulic acid. mdpi.comomicsonline.org
Through the combined interpretation of these NMR spectra, the complete primary structure of feruloylated xyloglucan oligosaccharides, including the sequence, linkage positions, and site of feruloylation, can be determined.
Mass Spectrometry (MS) Applications: HPLC-MS and MALDI-TOF MS for Oligosaccharide Profiling
Mass spectrometry (MS) is a vital technique for determining the molecular weights of feruloylated xyloglucan oligosaccharides and confirming their composition. helsinki.fi Two main MS techniques are widely used in this field: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). elifesciences.orgclinicallab.com
HPLC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. As feruloylated oligosaccharides are separated by the HPLC system, they are introduced directly into the mass spectrometer. This online coupling allows for the determination of the molecular weight of each eluting compound. helsinki.fi Electrospray ionization (ESI) is a common ionization source used in this setup. Tandem mass spectrometry (MS/MS) can be performed to fragment the parent ions, providing valuable information about the sequence of monosaccharides in the oligosaccharide. helsinki.fi
MALDI-TOF MS is particularly well-suited for the rapid analysis of complex mixtures of oligosaccharides and for determining the molecular weights of larger polysaccharide fragments. clinicallab.commdpi.com In this technique, the sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the sample molecules, which are then accelerated in a time-of-flight analyzer. Their mass-to-charge ratio (m/z) is determined by their flight time. mdpi.com MALDI-TOF MS can provide a "fingerprint" of the oligosaccharides present in a sample, making it a powerful tool for profiling the products of enzymatic hydrolysis. mdpi.com Post-source decay (PSD) fragmentation in MALDI-TOF MS can also be used to obtain structural information, such as identifying the loss of specific sugar residues like fucose or xylose. nih.gov
The following table provides an example of feruloylated oligosaccharides identified from maize bran using HPLC-MS, demonstrating the type of data obtained from this technique.
Fourier-Transform Infrared (FTIR) Spectroscopy for Compositional Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used for the compositional analysis of feruloylated xyloglucan. nih.govupi.edu It works by passing infrared radiation through a sample and measuring the absorption of energy at different wavelengths. upi.edu The absorbed energy corresponds to the vibrational frequencies of specific chemical bonds and functional groups within the molecule, creating a unique "fingerprint" spectrum. upi.edunih.gov
For feruloylated xyloglucan, FTIR spectroscopy can confirm the presence of key functional groups. For example, the spectrum of xyloglucan shows a strong absorption band around 1018 cm⁻¹ which is attributed to C-O stretching, and a broad band around 3355 cm⁻¹ due to O-H stretching. researchgate.net The presence of ferulic acid would be indicated by characteristic peaks for aromatic rings and ester carbonyl groups. The ester carbonyl (C=O) stretching vibration is typically observed in the region of 1730-1740 cm⁻¹. researchgate.net
FTIR is particularly useful for monitoring the effectiveness of sequential extraction procedures. By comparing the spectra of different extracts, researchers can determine which fractions are enriched in pectins, hemicelluloses (like xyloglucan), or cellulose. nih.gov For instance, the disappearance or reduction of ester carbonyl bands after an extraction step can indicate the removal of esterified polysaccharides. purdue.edunih.gov
Detailed Glycosidic Linkage and Monosaccharide Composition Analysis
Determining the fundamental building blocks and the way they are connected is a critical step in characterizing feruloylated xyloglucan. This involves breaking the polymer into its constituent monosaccharides and identifying the specific linkages that bond them together.
To analyze the monosaccharide composition of feruloylated xyloglucan, the polysaccharide is first broken down into its individual sugar units through acidic hydrolysis. researchgate.net This process typically employs acids like trifluoroacetic acid (TFA), which effectively cleaves the glycosidic bonds connecting the sugar residues. acs.org
The resulting free monosaccharides are not sufficiently volatile for direct analysis by gas chromatography. Therefore, a derivatization step is essential. restek.comweber.hugcms.cz A common and robust method is the conversion of the monosaccharides into their corresponding alditol acetates. This involves a two-step process: first, the aldehyde or ketone group of each sugar is reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165), forming an alditol. acs.org Subsequently, all hydroxyl groups are acetylated using acetic anhydride. acs.orgosti.gov
These volatile alditol acetate (B1210297) derivatives are then separated and identified using Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgresearchgate.net The GC column separates the derivatives based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer fragments the molecules and detects the resulting ions, providing a unique mass spectrum that allows for definitive identification and quantification of each monosaccharide.
Table 1: GC-MS Analysis Workflow for Monosaccharide Composition
| Step | Procedure | Purpose | Typical Reagents |
|---|---|---|---|
| 1. Hydrolysis | Cleavage of glycosidic bonds to release individual monosaccharides. | Depolymerize the polysaccharide into its constituent monomers. | Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) |
| 2. Reduction | Conversion of the monosaccharide's carbonyl group to a hydroxyl group. | Form sugar alcohols (alditols) to prevent the formation of multiple isomers (anomers) in the GC. | Sodium borohydride (NaBH₄) |
| 3. Acetylation | Esterification of all hydroxyl groups. | Increase the volatility of the sugar derivatives for GC analysis. | Acetic anhydride, Pyridine |
| 4. Analysis | Separation and identification of the alditol acetate derivatives. | Qualify and quantify the monosaccharide composition. | Gas Chromatograph-Mass Spectrometer (GC-MS) |
An alternative and powerful technique for determining monosaccharide composition is High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). nih.govnih.gov A significant advantage of this method is that it can analyze carbohydrates in their native, underivatized form, eliminating the need for chemical modification. frontiersin.orgsemanticscholar.org
In HPAEC-PAD, the hydrolyzed carbohydrate sample is injected into the system where the monosaccharides, which are weak acids, are separated on a high-pH anion-exchange column. nih.gov Following separation, the sugars are detected with high sensitivity and specificity by a pulsed amperometric detector, which measures the electrical current generated by the oxidation of the analytes on a gold electrode. nih.gov This method allows for accurate quantification of the molar ratios of the constituent monosaccharides, such as glucose, xylose, galactose, and arabinose, which are the primary components of feruloylated xyloglucan. semanticscholar.orgresearchgate.net
Table 2: Example Monosaccharide Composition of Cranberry-derived Xyloglucan via HPAEC-PAD
| Monosaccharide | Molar Percentage (%) |
|---|---|
| Glucose | 47% |
| Arabinose | 25% |
| Xylose | 23% |
| Galactose | 5% |
Data adapted from HPAEC-PAD analysis of hydrolyzed cranberry oligosaccharides. semanticscholar.org
To determine how the monosaccharide units are linked together, methylation analysis is the classical and most definitive method. nih.gov This technique identifies the positions of glycosidic bonds and branching points within the polysaccharide structure. researchgate.net The procedure involves several key steps. First, all free hydroxyl (-OH) groups in the intact polysaccharide are converted into methyl ethers (-OCH₃) using a reagent like methyl iodide in the presence of a strong base. acs.org
The fully methylated polysaccharide is then subjected to acid hydrolysis, which cleaves the glycosidic linkages. This process exposes hydroxyl groups at the positions that were previously involved in linking the monosaccharides together. The resulting partially methylated monosaccharides are then converted into their corresponding partially methylated alditol acetates (PMAAs) through reduction and acetylation. acs.org
These PMAAs are volatile and can be separated and identified by GC-MS. osti.gov The mass spectrum of each PMAA reveals a unique fragmentation pattern. By identifying which hydroxyl groups were methylated (originally free) and which were acetylated (originally linked), the precise glycosidic linkage for each monosaccharide unit in the original polysaccharide can be deduced. osti.govresearchgate.net For example, the detection of 2,3,6-tri-O-methyl glucose indicates a glucose unit that was linked through the 1 and 4 positions, characteristic of the xyloglucan backbone. researchgate.net
Table 3: Common Partially Methylated Alditol Acetates (PMAAs) from Xyloglucan and Their Inferred Linkages
| Partially Methylated Alditol Acetate | Inferred Linkage Type | Role in Xyloglucan Structure |
|---|---|---|
| 2,3,4-tri-O-methyl-Xylitol | Terminal Xylose | Side chain terminus |
| 2,3,6-tri-O-methyl-Glucitol | 4-linked Glucose | Unsubstituted backbone residue |
| 2,3-di-O-methyl-Glucitol | 4,6-linked Glucose | Substituted (branched) backbone residue |
| 2,3,5-tri-O-methyl-Arabinitol | Terminal Arabinose | Side chain terminus (often feruloylated) |
| 2,3,4,6-tetra-O-methyl-Galactitol | Terminal Galactose | Side chain terminus |
Determining the absolute configuration (D- or L- form) of each monosaccharide is crucial for a complete structural description. While most sugars in plants are in the D-configuration, L-sugars such as L-arabinose and L-galactose are also common components of cell wall polysaccharides.
Chiral gas chromatography is used to separate these enantiomers. After acid hydrolysis of the polysaccharide, the resulting monosaccharides are derivatized to make them volatile. The separation can be achieved in two ways: by reacting the sugars with a chiral derivatizing agent to form diastereomers, which can be separated on a standard GC column, or by using a chiral GC column whose stationary phase selectively interacts differently with the D- and L-enantiomers of a given sugar derivative. researchgate.net The different enantiomers exhibit distinct retention times, allowing for their unambiguous identification and quantification by comparing them to authentic D- and L-standards. For feruloylated xyloglucan, this analysis typically confirms the presence of D-glucose, D-xylose, D-galactose, and L-arabinose.
Table 4: Absolute Configuration of Monosaccharides in Feruloylated Xyloglucan
| Monosaccharide | Typical Absolute Configuration |
|---|---|
| Glucose | D |
| Xylose | D |
| Galactose | D or L |
| Arabinose | L |
| Fucose | L (if present) |
Based on findings from chiral GC analysis of plant polysaccharides.
Oligosaccharide Structural Motif Identification and Heterogeneity
Xyloglucan is characterized by a repeating structural motif, but its structure is not perfectly uniform, showing significant heterogeneity. whiterose.ac.ukresearchgate.net This structural diversity is revealed by analyzing the oligosaccharide fragments, or motifs, that constitute the polymer. This is typically achieved by digesting the xyloglucan with a specific enzyme, xyloglucan endoglucanase (XEG), which cleaves the β-(1→4)-glucan backbone at specific points, releasing a mixture of oligosaccharide fragments. nih.govoup.com
These oligosaccharide motifs are then analyzed, most commonly by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). nih.govspringernature.com This technique provides the precise mass of each oligosaccharide, allowing for the determination of its composition (number of glucose, xylose, galactose, fucose, etc., residues). A standardized single-letter code is used to name these motifs, where 'G' represents an unsubstituted glucose residue in the backbone, and 'X', 'L', and 'F' represent a glucose residue substituted with xylose, xylose-galactose, and xylose-galactose-fucose, respectively. jst.go.jp
The most common motif in dicots is the heptasaccharide XXXG. jst.go.jpnih.gov However, other motifs such as XXLG, XLXG, and XLLG are also prevalent. nih.gov The relative abundance and arrangement of these motifs vary between plant species, tissues, and even developmental stages, highlighting the structural heterogeneity of xyloglucan. whiterose.ac.ukresearchgate.net
Table 5: Common Xyloglucan Oligosaccharide Structural Motifs
| Motif Code | Full Name | Structure Description |
|---|---|---|
| XXXG | Heptasaccharide | Four glucose backbone units, with the three closest to the non-reducing end each substituted with a single xylose residue. |
| XXLG / XLXG | Octasaccharide | Four glucose backbone units with three xylose and one galactose residues. The galactose is attached to one of the xylose units. |
| XLLG | Nonasaccharide | Four glucose backbone units with three xylose and two galactose residues. |
| XXFG | Octasaccharide | Four glucose backbone units with three xylose, one galactose, and one fucose residue. The fucose is attached to a galactose. |
Structures are based on the widely accepted nomenclature for xyloglucan oligosaccharides. nih.govjst.go.jp
In Situ Analytical Techniques for Cell Wall Context (e.g., OLIMP)
While extraction-based methods provide detailed structural information, they remove the polysaccharide from its native environment. In situ techniques are therefore invaluable for studying feruloylated xyloglucan within the complex architecture of the plant cell wall, preserving spatial information and avoiding potential artifacts from chemical treatments. nih.govsemanticscholar.org
A prominent in situ method is Oligosaccharide Mass Profiling (OLIMP). researchgate.net This technique involves the direct application of a specific enzyme, such as xyloglucan endoglucanase, onto the surface of a plant tissue sample (e.g., a seedling or a tissue section). nih.gov The enzyme digests the accessible xyloglucan in that specific location, releasing oligosaccharide fragments. A MALDI mass spectrometry matrix is then applied to the same spot, and the released oligosaccharides are analyzed directly by MALDI-TOF MS. nih.govpnas.org
The major advantages of OLIMP are its high sensitivity, requiring very small amounts of tissue, and its ability to provide a rapid structural profile of the polysaccharide in its cell wall context. nih.govresearchgate.net By performing OLIMP on different areas of a tissue, researchers can map the spatial distribution and structural variations of xyloglucan, revealing differences in its composition and accessibility between different cell types. semanticscholar.orgwhiterose.ac.uk
Complementary in situ methods include immunolabeling with monoclonal antibodies. Specific antibodies, such as LM15 which recognizes the XXXG motif, can be used with fluorescence microscopy to visualize the location and distribution of particular xyloglucan structures within the cell wall. whiterose.ac.ukplos.orgfrontiersin.org These techniques have revealed that xyloglucan epitopes can be masked by other polymers like xylan (B1165943), and their accessibility can change depending on the tissue and its developmental state. whiterose.ac.ukplos.org
Compound Reference Table
Biosynthesis and Metabolic Pathways of Feruloylated Xyloglucan in Planta
Enzymatic Mechanisms Governing Xyloglucan (B1166014) Backbone Synthesis
The formation of the xyloglucan backbone is a foundational step that relies on the sequential activity of glucan synthases and xylosyltransferases. These enzymes work in concert, utilizing specific nucleotide-sugar substrates to construct the characteristic structure of the polysaccharide. The entire process of xyloglucan biosynthesis takes place in the Golgi apparatus, after which the completed polymer is transported to the cell wall. nih.govfrontiersin.org
The synthesis of the β-(1→4)-linked glucan backbone of xyloglucan is catalyzed by members of the Cellulose (B213188) Synthase-Like C (CSLC) gene family, which are part of the Glycosyltransferase Family 2 (GT2). nih.govfrontiersin.orgpnas.org These CSLC proteins are integral membrane proteins, predicted to have multiple transmembrane domains, and are localized to the Golgi apparatus. nih.govfrontiersin.orgpnas.org
In the model plant Arabidopsis thaliana, there are five members of the CSLC family (CSLC4, CSLC5, CSLC6, CSLC8, and CSLC12) that are responsible for xyloglucan biosynthesis. pnas.orgresearchgate.net Genetic studies have provided definitive evidence for their role; a mutant lacking all five CSLC genes was found to have no detectable xyloglucan, confirming that these enzymes are essential for producing the polysaccharide's backbone. pnas.orgmsu.edu Conversely, complementing this quintuple mutant with any single CSLC gene was sufficient to restore xyloglucan synthesis, indicating that each of the five CSLC proteins functions as a xyloglucan glucan synthase. pnas.org The expression of these genes can be tissue-specific, with CSLC4 and CSLC5 showing high expression in vegetative tissues, while CSLC6 and CSLC12 are more specific to flowers and seeds. nih.govfrontiersin.org
The catalytic domain of CSLC enzymes is located on the cytoplasmic side of the Golgi membrane. nih.gov It utilizes UDP-glucose (UDP-Glc) as the sugar donor to elongate the glucan chain. nih.gov The growing polysaccharide is then thought to be translocated through the Golgi membrane into the lumen, where further modifications occur. nih.gov
Once the glucan backbone is synthesized, it is decorated with α-(1→6)-linked xylosyl residues. This critical step is performed by xyloglucan xylosyltransferases (XXTs), which belong to the Glycosyltransferase Family 34 (GT34). nih.govnih.govfrontiersin.org Like CSLCs, XXTs are type II transmembrane proteins located in the Golgi apparatus. nih.gov
In Arabidopsis, at least five of the seven GT34 family members have been identified as having XXT activity: XXT1, XXT2, XXT3, XXT4, and XXT5. nih.gov Genetic studies have been crucial in elucidating their functions. For instance, a double mutant of xxt1 and xxt2 results in plants that completely lack detectable xyloglucan, demonstrating their essential and somewhat redundant roles. frontiersin.orgfrontiersin.org The XXT5 protein is also vital, as its absence leads to a significant reduction in xyloglucan content. frontiersin.orgfrontiersin.org The intricate interplay between these enzymes allows for the precise pattern of xylosylation observed in vivo. nih.govfrontiersin.org
These enzymes catalyze the transfer of xylose from the nucleotide sugar donor UDP-xylose (UDP-Xyl) to the C6 hydroxyl group of specific glucose residues in the growing glucan chain. nih.govnih.gov The structure of XXT1 reveals that it binds the cellohexaose acceptor in a cleft, with specific interactions determining where the xylose is added. nih.gov
The biosynthesis of xyloglucan is fundamentally dependent on the availability and coordinated use of specific nucleotide-sugar substrates. The synthesis of polysaccharides occurs in the Golgi lumen, while the nucleotide sugars are primarily synthesized in the cytoplasm. nih.govoup.com This separation necessitates a system of transporters to move the activated sugars into the Golgi where they can be used by the synthases and transferases.
The key substrates are:
UDP-D-glucose (UDP-Glc): Serves as the donor for the CSLC enzymes to build the β-(1→4)-glucan backbone. nih.govoup.com
UDP-D-xylose (UDP-Xyl): Serves as the donor for the XXT enzymes to add the α-(1→6)-xylose side chains. oup.comfrontiersin.org
Most nucleotide sugars, including UDP-Xyl, are derived from UDP-Glc in the cytosol. oup.com The regulation of the synthesis and transport of these substrates into the Golgi is a critical control point for hemicellulose production. oup.comfrontiersin.org The efficient synthesis of the xyloglucan polymer thus relies on the cooperative action of CSLCs using UDP-Glc and XXTs using UDP-Xyl in a sequential manner within the Golgi lumen. nih.gov
Table 1: Key Enzymes in Xyloglucan Backbone Synthesis
| Enzyme Family | Specific Proteins (Arabidopsis) | Substrate(s) | Function |
|---|---|---|---|
| GT2 (CSLC) | CSLC4, CSLC5, CSLC6, CSLC8, CSLC12 | UDP-glucose | Synthesizes the β-(1→4)-glucan backbone. nih.govpnas.orgpnas.org |
| GT34 (XXT) | XXT1, XXT2, XXT3, XXT4, XXT5 | UDP-xylose | Adds α-(1→6)-linked xylosyl residues to the glucan backbone. nih.govfrontiersin.org |
Molecular Mechanisms of Feruloyl Moiety Incorporation
Feruloylation is the process of attaching ferulic acid to a polysaccharide. In grasses, ferulic acid is known to be ester-linked to the arabinose side chains of arabinoxylans and has also been found on xyloglucans. ffpri.go.jpmdpi.comnih.gov This modification allows for oxidative cross-linking between polysaccharide chains and between polysaccharides and lignin (B12514952), significantly impacting cell wall structure and properties. mdpi.comresearchgate.net The enzymes responsible for this specific decoration are feruloyl transferases.
The identification of genes encoding the feruloyl transferases responsible for decorating xyloglucan is an ongoing area of research. Much of the progress has been made by studying the feruloylation of the more abundant arabinoxylans in grasses. mdpi.comnih.gov A bioinformatics approach comparing gene expression between cereals (with high feruloylation) and dicots (with low feruloylation) identified strong candidate genes. mdpi.comnih.gov
These candidates belong to the BAHD acyl-coenzyme A transferase superfamily (also known as the PF02458 family). mdpi.com This family of enzymes is known to transfer acyl groups, and members of this family have been proposed as the feruloyl transferases that attach ferulic acid to arabinoxylans. mdpi.com It is hypothesized that the substrate for these enzymes is feruloyl-CoA, which is used to transfer the feruloyl group onto a sugar acceptor. mdpi.com While these genes are primarily studied in the context of arabinoxylan, they remain the strongest candidates for the enzymes that catalyze the feruloylation of other polysaccharides like xyloglucan in the same species. mdpi.comnih.gov
Table 2: Candidate Gene Family for Polysaccharide Feruloylation
| Gene Superfamily | Proposed Substrate | Proposed Function | Key Findings |
|---|---|---|---|
| BAHD Acyl-CoA Transferases (PF02458) | Feruloyl-CoA, Polysaccharide (e.g., Xyloglucan) | Catalyzes the esterification of ferulic acid onto polysaccharide side chains. | Identified through comparative genomics as being highly expressed in ferulate-rich cereals; considered the strongest candidates for feruloyl transferase activity. mdpi.comnih.gov |
The specificity of an enzyme determines which molecule it acts upon (substrate specificity) and where on that molecule the chemical modification occurs (regiospecificity). For xyloglucan feruloylation, the substrate is the xyloglucan polymer itself. The feruloyl transferase must recognize a specific structural feature of the polysaccharide.
While the precise regiospecificity on xyloglucan is less defined than on arabinoxylan, studies have isolated feruloylated oligosaccharide fragments from grass cell walls, providing clues. For example, a feruloylated xyloglucan disaccharide has been isolated from bamboo shoots, indicating that the feruloyl group can be attached to a xylosyl residue of xyloglucan. ffpri.go.jp In the more extensively studied arabinoxylans, ferulic acid is attached via an ester bond to the O-5 position of arabinose side chains. mdpi.com By analogy, it is presumed that feruloylation of xyloglucan also occurs on one of its side-chain sugars, such as the α-D-xylose units or other sugars like galactose or arabinose that may be attached to the xylose. mdpi.comresearchgate.net The enzyme's active site must accommodate the xyloglucan chain and position the target hydroxyl group of a side-chain sugar for the esterification reaction with feruloyl-CoA.
Intracellular Localization of Biosynthetic Processes
The biosynthesis of xyloglucan (XyG), the backbone to which ferulic acid is attached, is a highly compartmentalized process occurring exclusively within the Golgi apparatus. frontiersin.orgbohrium.com This localization is supported by evidence from immunolabeling studies and the confirmed presence of requisite biosynthetic enzymes in Golgi-enriched fractions. bohrium.com The Golgi acts as a cellular assembly line, with different cisternae—cis, medial, and trans—harboring distinct sets of enzymes that sequentially build the polysaccharide.
Studies in Arabidopsis have provided significant insight into this sub-Golgi organization. The synthesis begins with the formation of the β-(1,4)-glucan backbone. nih.gov The addition of xylose residues, a critical step catalyzed by xylosyltransferases (XXTs), is initiated in the cis- and medial-cisternae. frontiersin.org As the nascent xyloglucan polymer moves through the Golgi stack, further modifications occur. Enzymes responsible for adding galactose (e.g., MUR3) and fucose (e.g., FUT1) are localized primarily in the medial- and trans-Golgi cisternae. frontiersin.org This spatial separation of enzymes ensures the stepwise and orderly construction of the complex xyloglucan side chains. nsf.gov
The feruloylation step itself, the enzymatic transfer of ferulic acid to the xyloglucan structure, is also understood to be an intracellular process. While much of the detailed molecular work has been done on the feruloylation of arabinoxylans in grasses, the principles are considered analogous. Feruloylated arabinoxylans are assembled within the Golgi and then transported to the cell wall. frontiersin.org Evidence from studies on spinach cell cultures also indicates that feruloylation of pectic polysaccharides occurs intra-protoplasmically before the polymers are secreted into the apoplast. researchgate.net The necessary precursor for this reaction is believed to be feruloyl-CoA. frontiersin.org The entire, fully decorated, and feruloylated xyloglucan molecule is therefore completed within the Golgi lumen before its export to the cell wall. frontiersin.orgbohrium.com
Post-Synthetic Modifications and Assembly Processes
Once the basic polysaccharide is synthesized, it undergoes further modifications and is prepared for its journey to the cell wall. These steps are crucial for determining the final properties and functional role of feruloylated xyloglucan.
O-Acetylation and its Influence on Xyloglucan Structure
O-acetylation is a common post-synthetic modification of xyloglucan that significantly impacts its structure and properties. This process involves the addition of acetyl groups to the polysaccharide, which can occur on both the galactosyl residues of the side chains and, in some species, directly on the glucan backbone. frontiersin.org The presence and pattern of O-acetylation can influence the polymer's solubility, its interaction with other cell wall components like cellulose, and its susceptibility to enzymatic degradation. mdpi.comoup.com
In Arabidopsis, which features the XXXG-type xyloglucan, O-acetylation occurs predominantly on the galactose residues. frontiersin.org This modification is carried out by specific O-acetyltransferases. Genetic studies have identified the proteins AXY4 (ALTERED XYLOGLUCAN 4) and its paralog AXY4L as being required for the O-acetylation of xyloglucan. nih.govnih.gov These proteins are located in the Golgi apparatus and are believed to be the specific enzymes that transfer the acetyl group to the xyloglucan molecule. nih.gov
In other plants, such as those in the Solanaceae family (e.g., tomato), which have an XXGG-type xyloglucan, O-acetylation can occur on the glucan backbone. frontiersin.orgmdpi.com This modification appears to be an alternative to xylosylation at some positions along the backbone. mdpi.com The enzyme responsible for this specific type of acetylation in Brachypodium distachyon has been identified as XyBAT1. frontiersin.org The function of these acetyl groups is not fully understood, but they are thought to play a role in modulating the physical properties of the cell wall. nih.gov
| Gene/Protein | Organism | Function | Cellular Location |
| AXY4 | Arabidopsis thaliana | Responsible for O-acetylation of xyloglucan in vegetative tissues. nih.gov | Golgi Apparatus |
| AXY4L | Arabidopsis thaliana | Responsible for O-acetylation of xyloglucan in seeds. nih.gov | Golgi Apparatus |
| XyBAT1 | Brachypodium distachyon | Linked to O-acetylation of the glucan backbone in XXGG-type XyG. frontiersin.org | Not specified |
Transport and Deposition into the Apoplast
After its complete synthesis and modification within the Golgi apparatus, xyloglucan is packaged into transport vesicles for delivery to the cell surface. frontiersin.orgbohrium.com These vesicles bud off from the trans-Golgi Network (TGN) and move towards the plasma membrane. nsf.govnih.gov Upon reaching the cell periphery, the vesicles fuse with the plasma membrane in a process called exocytosis, releasing their polysaccharide cargo into the apoplast, which is the space outside the plasma membrane that includes the cell wall. frontiersin.org
The efficiency of this transport can be influenced by the structure of the polysaccharide itself. For instance, in Arabidopsis mur3 mutants that produce a galactose-depleted xyloglucan, the abnormal polysaccharide is not secreted properly. Instead, it accumulates along with pectin (B1162225) in intracellular aggregates, leading to severe growth defects. nsf.govnih.gov This indicates that the correct glycosylation of xyloglucan is critical for its recognition by the cellular transport machinery. nih.gov The transport process involves complex cellular machinery, including tethering factors like the exocyst, which helps guide the secretory vesicles to their destination at the plasma membrane. nsf.gov Once deposited in the apoplast, the feruloylated xyloglucan is incorporated into the cell wall matrix, where it can form cross-links with cellulose microfibrils and other polymers. bohrium.com
Genetic and Molecular Regulation of Feruloylated Xyloglucan Biosynthesis
The synthesis of feruloylated xyloglucan is a tightly controlled process, regulated at multiple levels to meet the specific needs of different cells and tissues during plant growth and development.
Transcriptional and Post-Transcriptional Control of Related Genes
The production of feruloylated xyloglucan is governed by the coordinated expression of a suite of genes encoding biosynthetic enzymes, such as glycosyltransferases, and the enzymes of the ferulic acid pathway. The expression of these genes is controlled by a network of transcription factors that respond to both developmental cues and environmental signals. jst.go.jp For example, analysis of the promoter regions of genes for xyloglucan endotransglucosylase/hydrolases (XTHs), enzymes that remodel xyloglucan in the cell wall, reveals the presence of cis-regulatory elements that respond to hormones and stress. nih.govpeerj.com
Direct evidence for transcriptional control comes from the identification of transcription factors that bind to the promoters of cell wall-related genes. In Brachypodium distachyon, a trihelix family transcription factor, BdTHX1, was found to directly bind to and regulate the expression of both a mixed-linkage glucan synthase gene and an XTH gene, demonstrating a direct link between a regulator and the biosynthetic machinery. oup.com
However, transcriptional control is not the only layer of regulation. Studies on the effect of the plant hormone auxin on cell expansion have shown that while auxin signaling clearly alters the expression of numerous xyloglucan-related genes, these transcriptional changes alone cannot fully account for the observed modifications in xyloglucan structure. mdpi.com This suggests that post-transcriptional and post-translational mechanisms, such as the regulation of enzyme activity through phosphorylation, also play a crucial role in modulating the final structure and amount of xyloglucan produced. mdpi.com Interestingly, a complete loss of xyloglucan in Arabidopsis cslc mutants does not trigger a broad transcriptional compensation by upregulating genes for other wall polysaccharides, indicating a complex and not easily substituted role for xyloglucan in the cell wall. pnas.org
Developmental Regulation of Feruloylation in Plant Tissues
The synthesis and modification of xyloglucan, including its feruloylation and acetylation, are subject to stringent developmental regulation, resulting in different structures in different tissues and at different growth stages. nih.gov A clear example of this is the tissue-specific activity of the O-acetyltransferase enzymes in Arabidopsis. The AXY4 gene is primarily responsible for xyloglucan acetylation in leaves and stems, whereas its paralog, AXY4L, performs this function specifically in seeds. nih.gov This differential expression ensures that xyloglucan structure is tailored to the specific functional requirements of each organ. nih.gov
Similarly, the occurrence of feruloylated arabinoxylans in maize is developmentally regulated. These modified polysaccharides are found at high levels in the pericarp of the developing grain, and the expression of genes thought to be involved in the feruloylation pathway is coordinated with this accumulation. frontiersin.org The composition of cell wall polysaccharides, including xyloglucan, also undergoes dramatic remodeling during key developmental transitions, such as microspore embryogenesis in Brassica napus, where specific xyloglucan structures are transiently produced. frontiersin.org Hormonal signals are key mediators of this developmental control. Auxin, a critical regulator of plant growth, has been shown to exert spatially defined effects on the molecular structure of xyloglucan during differential growth processes like gravitropism, highlighting a direct link between a developmental program and the fine-tuning of cell wall composition. mdpi.com
Biological Functions and Physiological Roles in Plant Systems
Contributions to Plant Cell Wall Architecture and Mechanical Properties
The mechanical strength and flexibility of the plant cell wall are heavily influenced by the intricate network of its components. Feruloylated xyloglucan (B1166014) is a key contributor to this network, participating in both non-covalent and covalent bonding that dictates the wall's physical properties.
Xyloglucan is well-known for its capacity to bind tightly to cellulose (B213188) microfibrils, the primary structural element of the plant cell wall. nih.govnih.gov This interaction is thought to occur through hydrogen bonding between the glucan backbone of xyloglucan and the surface of the cellulose microfibrils. nih.gov Models of the primary cell wall often depict xyloglucan as a tether between adjacent cellulose microfibrils, forming a cellulose-xyloglucan network that provides structural support. nih.govrsc.orgnih.gov This network is embedded within a matrix of pectic polysaccharides. nih.govnih.gov
While the "tethered network" model has been influential, recent research suggests a more nuanced interaction. Nuclear magnetic resonance studies have indicated that pectins may have more extensive contact with cellulose surfaces than previously thought. nih.gov It is now proposed that the mechanically significant portion of xyloglucan may be a minor component that is intimately intertwined with cellulose at specific points of direct microfibril contact, termed "biomechanical hotspots". nih.gov These localized interactions are thought to be critical sites for cell wall loosening and expansion. nih.gov Furthermore, the specific structure of xyloglucan, including the presence and arrangement of its sidechains, can modulate its binding affinity to different surfaces of the cellulose microfibril.
A defining feature of feruloylated xyloglucan is its ability to form covalent cross-links within the cell wall. The ferulic acid moieties attached to the xyloglucan polymer can undergo oxidative coupling reactions, catalyzed by peroxidases in the cell wall, to form diferulate bridges. mdpi.comffpri.go.jp This process effectively links two separate xyloglucan chains, or a xyloglucan chain to another polysaccharide, contributing to the formation of a robust and interconnected matrix. mdpi.comffpri.go.jp In graminaceous monocots, feruloylation is more commonly associated with arabinoxylans, where ferulic acid is ester-linked to arabinose side chains. mdpi.comdtu.dk These feruloylated arabinoxylans then form extensive cross-links with each other and with lignin (B12514952). mdpi.comfrontiersin.org
The formation of these covalent bonds has a significant impact on the physical properties of the cell wall. In sugar beet, for instance, a higher degree of feruloyl dimerization in pectin (B1162225) is correlated with increased structural integrity at high temperatures, highlighting the role of feruloylation in cell-cell adhesion. dtu.dk The cross-linking of polysaccharides via ferulic acid is a key mechanism for strengthening the cell wall and is believed to play a role in the cessation of cell growth. dtu.dk
The ability of the plant cell wall to expand is a fundamental process for plant growth. This extensibility is not a simple stretching but a controlled yielding of the wall structure. Feruloylated xyloglucan and its cross-linking play a critical role in modulating this process. The formation of diferulate cross-links is thought to rigidify the cell wall, thereby restricting cell expansion. dtu.dk Conversely, the cleavage of these cross-links, or the prevention of their formation, could lead to increased wall extensibility.
The regulation of peroxidase activity, the enzymes responsible for ferulate cross-linking, is a key control point for cell wall plasticity. mdpi.com It has been suggested that hormones like gibberellic acid may promote cell elongation by suppressing the secretion of wall-rigidifying peroxidases. mdpi.com Therefore, a delicate balance between the synthesis and deposition of feruloylated polysaccharides and the activity of cross-linking enzymes is essential for controlling cell wall extensibility during growth.
Influence on Plant Growth and Morphogenesis
The cross-linking of cell wall polymers, including feruloylated xyloglucan, is a crucial factor in the regulation of cell expansion. The process of cell growth requires the integration of newly synthesized polymers into the existing wall and their subsequent cross-linking to provide the necessary strength to withstand turgor pressure. mdpi.complos.orgnih.gov Disruption of normal feruloylation has been shown to have profound effects on plant development. plos.orgnih.gov For example, the expression of a fungal ferulic acid esterase in maize, which cleaves the ester bonds linking ferulic acid to polysaccharides, resulted in dwarfed plants with significantly shorter internodes. plos.orgnih.gov This indicates that proper feruloylation is essential for normal internode elongation. plos.orgnih.gov
The timing of feruloylation appears to be critical. Evidence suggests that the disruption of ferulate cross-linking before the onset of rapid internode expansion can severely impact the final size of the plant. plos.orgnih.gov This highlights the importance of a tightly regulated process of cell wall modification to allow for expansion while maintaining structural integrity.
Involvement in Plant Biotic and Abiotic Stress Responses
Feruloylated xyloglucan, as a component of the plant cell wall, is implicated in the plant's defense mechanisms against both biotic and abiotic stressors. The structural modifications involving ferulic acid play a significant role in fortifying the cell wall and in signaling pathways that mediate stress responses.
Contribution to Plant Resistance against Pathogens and Herbivores
The plant cell wall serves as the primary physical barrier against invading pathogens and feeding herbivores. The feruloylation of cell wall polysaccharides, such as xyloglucan, enhances this defensive capability. Ferulic acid can form cross-links between polysaccharide chains, creating a more rigid and less digestible cell wall matrix. This increased structural integrity makes it more difficult for pathogens to penetrate the cell wall and for herbivores to mechanically damage plant tissues.
Evidence suggests that the presence of ferulic acid and its derivatives in the cell wall is correlated with resistance to various pathogens. For instance, a higher concentration of ferulic acid has been linked to increased resistance against fungal pathogens. nih.govcore.ac.uk This is attributed to the fact that feruloylation can hinder the activity of cell wall-degrading enzymes secreted by pathogens. nih.gov Similarly, the hydroxycinnamic acid content in plants, including ferulic acid, has been negatively correlated with susceptibility to insect pests, suggesting a role for feruloylation in deterring herbivores. core.ac.uk
Transgenic studies have further illuminated the role of feruloylation in plant defense. Plants engineered to have reduced levels of cell wall feruloylation have shown increased susceptibility to necrotrophic fungal pathogens. nih.gov This indicates that the cross-linking of polysaccharides via ferulic acid is a crucial component of the plant's innate immunity. nih.gov Upon pathogen attack, some plants respond by increasing the phenolic content of their cell walls, including ferulic acid, as a defense mechanism. nih.gov
While much of the research on feruloylation and biotic stress resistance has focused on arabinoxylans, which are abundant in the cell walls of grasses, the principles are applicable to other feruloylated polysaccharides like xyloglucan. dntb.gov.uamdpi.com The fundamental mechanism of strengthening the cell wall through ferulic acid cross-linking provides a general defense strategy across different plant species and cell wall compositions.
Modulation of Responses to Environmental Stressors
Feruloylated xyloglucan is also involved in the plant's response to abiotic stresses such as salinity, drought, and extreme temperatures. These environmental challenges can induce changes in cell wall composition and structure, a process known as cell wall remodeling, which is critical for plant survival and adaptation.
Under abiotic stress conditions, plants often exhibit alterations in the expression of genes and the activity of enzymes involved in cell wall metabolism. mdpi.com This includes changes in the synthesis and modification of hemicelluloses like xyloglucan. researchgate.net For example, studies on maize under salt stress have shown modulation in the deposition of cellulose, matrix polysaccharides, and lignin. ed.ac.uk Salinity was also found to reduce the feruloylation of arabinoxylans in the roots of seedlings and plants. ed.ac.uk
The cross-linking of cell wall polymers through feruloylation can contribute to cell wall stiffening, which can be a response to certain stress conditions to limit growth and conserve resources. mdpi.com Conversely, the enzymatic cleavage of these cross-links can lead to cell wall loosening, allowing for continued growth in stressed organs. mdpi.com The balance between feruloylation and de-feruloylation, mediated by enzymes like feruloyl esterases, appears to be a regulatory point in the plant's response to environmental cues. ed.ac.uk
The accumulation of ferulic acid and its derivatives has been observed in plants subjected to salt stress, suggesting their involvement in the metabolic adjustments to this abiotic challenge. ed.ac.uk While direct evidence specifically for feruloylated xyloglucan's role in abiotic stress is still emerging, the known functions of xyloglucan in cell wall dynamics and the established role of feruloylation in cell wall remodeling strongly suggest its participation in these adaptive processes. mdpi.comresearchgate.net
Signaling and Regulatory Activities of Feruloylated Xyloglucan Oligosaccharides
Fragments of xyloglucan, known as xyloglucan oligosaccharides (XGOs), can be released from the cell wall and act as signaling molecules. These oligosaccharides, sometimes referred to as oligosaccharins, can elicit a range of physiological responses in plants, functioning in a manner analogous to hormones.
Oligosaccharin Effects and Hormone-like Activities
Xyloglucan-derived oligosaccharides are recognized as potent biological regulators, active at very low concentrations. msu.ru These molecules can influence various aspects of plant growth and development, demonstrating hormone-like activities. For instance, specific XGOs have been shown to antagonize the growth-promoting effects of auxin. researchgate.net
The structural features of XGOs are critical for their biological activity. msu.ru While much of the research has focused on non-feruloylated XGOs, the existence of feruloylated xyloglucan oligosaccharides has been reported. A novel feruloylated xyloglucan disaccharide was isolated from the cell walls of growing bamboo shoots, providing the first evidence of a phenolic acid covalently linked to xyloglucan in this form. nih.gov
The presence of feruloyl groups on these oligosaccharides could potentially modify their signaling properties, although this area requires further investigation. Feruloylated arabino-oligosaccharides derived from sugar beet pectin have been shown to have potential prebiotic effects, selectively stimulating the growth of beneficial gut bacteria. acs.org This suggests that feruloylation can impact the biological activity of oligosaccharides, a principle that may extend to their role as signaling molecules within the plant.
Influence on Ethylene (B1197577) Biosynthesis and Embryogenesis
Xyloglucan oligosaccharides have been shown to influence key developmental processes in plants, including ethylene biosynthesis and embryogenesis. Ethylene is a gaseous plant hormone that regulates a wide array of processes, from seed germination to fruit ripening and senescence. nih.gov
Studies have demonstrated that a mixture of XGOs can induce ethylene production in persimmon fruit. ed.ac.uk Interestingly, the structure of the XGOs, specifically the presence or absence of a fucose residue, can modulate the level of ethylene induction. researchgate.net A fucose-galactose-xylose trisaccharide fragment of xyloglucan was found to inhibit ethylene biosynthesis in cotton cell cultures. researchgate.net
Furthermore, XGOs have been implicated in the regulation of embryogenesis. A xyloglucan-derived pentasaccharide was shown to induce rhizogenesis and stimulate the formation of callus and meristematic zones in wheat immature embryos. researchgate.net In contrast, a trisaccharide fragment of xyloglucan stimulated embryogenesis in cotton cell cultures. researchgate.net The spatial distribution of xyloglucan has been observed to change during the embryogenesis of certain plants, suggesting its role in this developmental process. researchgate.netplos.org
While these studies highlight the significant regulatory roles of xyloglucan oligosaccharides, the specific contribution of feruloylation to these activities is not yet well understood. The influence of feruloylated xyloglucan oligosaccharides on ethylene biosynthesis and embryogenesis remains an area for future research.
Enzymatic and Chemical Degradation of Feruloylated Xyloglucan
Xyloglucan-Degrading Enzyme Systems from Plants and Microorganisms
The breakdown of xyloglucan (B1166014) is a multi-step process requiring the coordinated action of backbone-cleaving enzymes and various auxiliary enzymes that remove side-chain decorations.
The primary enzymes responsible for cleaving the β-1,4-linked glucan backbone of xyloglucan are endo-β-1,4-glucanases, specifically termed xyloglucanases (EC 3.2.1.151). These enzymes are found in various glycoside hydrolase (GH) families, including GH5, GH9, GH12, GH16, GH44, and GH74, with fungal xyloglucanases predominantly belonging to GH12 and GH74. mdpi.comresearchgate.net Xyloglucanases exhibit distinct modes of action that are critical for the efficient breakdown of the polymer.
The action modes of xyloglucanases, particularly within the well-studied GH74 family, can be categorized as follows:
Endo-processive: These enzymes bind to the xyloglucan chain and progressively cleave multiple glycosidic bonds before dissociating from the substrate. This processive action leads to the release of several oligosaccharide products from a single binding event. mdpi.com
Endo-dissociative (or non-processive): These enzymes perform a single cleavage of the backbone internally and then dissociate from the polysaccharide chain. mdpi.com This mode of action results in a more random fragmentation of the xyloglucan polymer.
Exo-acting: Some related enzymes, like oligoxyloglucan reducing-end-specific cellobiohydrolases (OXG-RCBH), act from the reducing end of xyloglucan oligosaccharides, releasing small, defined units. asm.orgnih.gov
The structural differences between these enzymes dictate their mode of action. For instance, endo-type xyloglucanases possess an open active site cleft that allows them to bind to the middle of a polysaccharide chain, whereas some exo-acting enzymes have a loop structure that blocks one end of the cleft, restricting them to act only on chain ends. nih.gov The final products of endo-xyloglucanase activity are typically xyloglucan oligosaccharides (XGOs) of varying lengths, such as XXXG, XXLG, and XLLG. mdpi.com
In plants, a unique group of enzymes known as xyloglucan endotransglucosylase/hydrolases (XTHs) can either cleave and religate xyloglucan chains (transglycosylation) or simply hydrolyze them (hydrolase activity), playing a crucial role in cell wall modification during growth. diva-portal.org
Table 1: Classification and Action Modes of Representative Xyloglucanases
| Enzyme Family | Organism Source (Example) | Action Mode | Key Characteristics |
| GH74 | Thielavia terrestris | Endo-processive / Endo-dissociative | Consists of two seven-bladed β-propeller domains forming a large interfacial cleft. mdpi.com |
| GH74 | Geotrichum sp. M128 | Endo-type (XEG) & Exo-type (OXG-RCBH) | XEG has an open cleft; OXG-RCBH has a partially blocked cleft accounting for its exo-action. nih.gov |
| GH44 | Streptomyces sp. | Endo-type | Demonstrates xyloglucan-specific activity. researchgate.net |
| GH12 | Aspergillus aculeatus | Endo-type | Among the first microbial xyloglucanases discovered. mdpi.com |
| GH16 (XTH) | Arabidopsis thaliana | Hydrolase (XEH) / Transglycosylase (XET) | Plant-specific enzymes involved in cell wall remodeling. diva-portal.org |
Complete hydrolysis of xyloglucan requires the action of auxiliary enzymes that cleave the various side chains from the oligosaccharides generated by xyloglucanases. This de-branching is essential for the final conversion to monosaccharides. The primary auxiliary enzymes include:
α-Xylosidases: These enzymes remove the α-1,6-linked xylose residues directly attached to the glucose backbone. oup.com
β-Galactosidases: They cleave the β-1,2-linked galactose units from the xylose side chains. nih.gov
α-L-Arabinofuranosidases: In xyloglucans containing arabinose, these enzymes are required to remove terminal arabinofuranosyl residues. mdpi.com Their action is often a prerequisite for other enzymes to access the underlying structure. nih.gov
β-Glucosidases: After the backbone has been broken down into smaller oligosaccharides like cellobiose (B7769950) or other glucose-containing fragments, β-glucosidases complete the degradation by hydrolyzing these oligomers into free glucose. mdpi.com
The synergistic action of these enzymes is crucial. For example, in Aspergillus oryzae, the degradation of xyloglucan involves the coordinated expression and activity of xyloglucanase, β-galactosidase, and α-xylosidase to efficiently break down the complex polymer. oup.com
Feruloyl Esterase-Mediated De-Feruloylation Processes
A key feature of feruloylated xyloglucan is the ester bond linking ferulic acid to the polysaccharide, typically at the O-2 position of arabinofuranosyl residues or the O-6 of galactosyl residues in the side chains. The cleavage of this bond is catalyzed by feruloyl esterases (FAEs) (EC 3.1.1.73), which are critical for overcoming the recalcitrance of the cell wall.
Plants possess their own FAEs, which are believed to participate in cell wall modification and remodeling. Studies on FAEs isolated from suspension-cultured rice (Oryza sativa) cells have provided insight into their function. ffpri.go.jp
These plant-derived FAEs have been shown to release ferulic acid from feruloylated arabinoxylan fragments. However, their activity on feruloylated xyloglucan oligosaccharides (FXGlc) has been observed to be very low. ffpri.go.jp This suggests a degree of substrate specificity, with a preference for feruloylated structures found in arabinoxylans over those in xyloglucans within the same plant. The differential activity implies that plant FAEs may have highly specialized roles tailored to specific polysaccharide components of the cell wall during different developmental stages. ffpri.go.jp
Microorganisms, particularly filamentous fungi like Aspergillus niger, are a rich source of FAEs and are crucial for the complete degradation of plant biomass. A. niger produces multiple FAE isoenzymes (e.g., FaeA, FaeB, FaeC) that exhibit different substrate specificities and regulatory mechanisms, allowing the fungus to efficiently deconstruct a wide variety of feruloylated substrates. researchgate.nethelsinki.finih.gov
Microbial FAEs are often classified based on their substrate specificity for synthetic model substrates and natural oligosaccharides:
Type A FAEs: Show broad specificity, hydrolyzing a range of hydroxycinnamic acid esters. A. niger FaeA is a classic example. diva-portal.org
Type B FAEs: Exhibit more limited specificity, with lower activity towards certain substrates like methyl sinapate. A. niger FaeB falls into this category and is specifically induced by aromatic compounds. helsinki.fidiva-portal.org
The mechanism of action involves a catalytic triad (B1167595) (typically Ser-His-Asp) common to carboxylesterases. oup.com These enzymes catalyze the hydrolysis of the ester bond between the carboxyl group of ferulic acid and a hydroxyl group on the sugar residue of the polysaccharide side chain. diva-portal.org
Research has shown that A. niger FAEs can effectively release ferulic and p-coumaric acid from complex substrates like wheat arabinoxylan and sugar beet pectin (B1162225). researchgate.nethelsinki.fi Their action is often synergistic with backbone-degrading enzymes; for instance, the presence of a xylanase can significantly increase the release of ferulic acid by FAEs, as the breakdown of the main chain improves enzyme access to the ester linkages. researchgate.netoup.com While much of the detailed characterization has focused on feruloylated arabinoxylans and pectins, the broad specificity of enzymes like A. niger FaeC suggests they can act on various feruloylated polysaccharides. helsinki.fi The different FAEs from A. niger respond to different inducers (e.g., xylose for faeA, aromatic compounds for faeB), indicating a sophisticated regulatory network that allows the organism to tailor its enzymatic response to the specific composition of the available plant biomass. wur.nlnih.gov
Table 2: Substrate Specificity of Characterized Aspergillus niger Feruloyl Esterases
| Enzyme | Inducing Compound(s) | Preferred Natural Substrate(s) | Key Characteristics |
| FaeA | D-xylose, Ferulic Acid | Wheat Arabinoxylan | Type A FAE; expression mediated by the xylanolytic activator XlnR. wur.nlnih.gov |
| FaeB | Aromatic Compounds | Sugar Beet Pectin | Type B FAE; specifically induced by compounds like ferulic acid. helsinki.fi |
| FaeC | Feruloylated Polysaccharides, Aromatic Acids | Wheat Arabinoxylan, Sugar Beet Pectin | Broad substrate profile, active at neutral pH; expression is generally low compared to FaeA and FaeB. researchgate.nethelsinki.fi |
Recalcitrance of Feruloylated Xyloglucan to Enzymatic Hydrolysis
Feruloylation significantly contributes to the recalcitrance of xyloglucan and other hemicelluloses to enzymatic degradation. researchgate.netmdpi.com This resistance stems from several factors:
Steric Hindrance: The bulky feruloyl groups attached to the side chains act as a physical barrier, preventing hydrolytic enzymes, such as xyloglucanases and auxiliary glycosidases, from accessing the polysaccharide backbone and cleavage sites. researchgate.net
Cross-Linking: Ferulic acid moieties can undergo oxidative coupling to form diferulate bridges, covalently cross-linking polysaccharide chains to each other or to lignin (B12514952). mdpi.comresearchgate.net This cross-linking creates a dense, insoluble matrix that drastically reduces the solubility and accessibility of the polysaccharides to enzymatic attack. researchgate.net Increased ferulate cross-linking is directly correlated with enhanced resistance to enzymatic degradation. researchgate.net
Inhibition of Auxiliary Enzymes: The presence of a feruloyl group on a sugar residue can directly inhibit the action of the corresponding glycosidase. For example, many α-L-arabinofuranosidases are unable to cleave arabinose residues from a polysaccharide if that residue is feruloylated. researchgate.net This prevents the removal of the side chain and further hinders the degradation of the main chain.
The combination of these factors means that de-feruloylation by FAEs is a critical and often rate-limiting step in the complete enzymatic hydrolysis of feruloylated xyloglucan. Without the removal of ferulic acid, the full potential of xyloglucanases and other glycosidases cannot be realized, leaving a significant portion of the polysaccharide undigested. researchgate.netd-nb.info
Controlled Chemical Hydrolysis and Fragmentation Methodologies
Controlled chemical hydrolysis represents a cornerstone in the structural analysis of complex polysaccharides, including feruloylated xyloglucan. These methodologies employ specific chemical reagents and controlled reaction conditions to selectively cleave certain covalent bonds while preserving others. This approach facilitates the breakdown of the macromolecule into smaller, manageable oligosaccharide fragments. The subsequent isolation and characterization of these fragments provide critical insights into the primary structure, substitution patterns, and covalent cross-linkages within the parent polysaccharide. The two primary strategies for the controlled chemical degradation of feruloylated xyloglucan are mild acid hydrolysis and alkaline hydrolysis (saponification).
Mild Acid Hydrolysis
Mild acid hydrolysis is a widely utilized technique for the fragmentation of feruloylated xyloglucans. This method relies on the differential stability of glycosidic bonds to acid-catalyzed cleavage. By carefully controlling parameters such as acid concentration, temperature, and reaction time, it is possible to preferentially hydrolyze the more labile glycosidic linkages, such as those involving furanosidic residues (e.g., arabinofuranose), while leaving more stable bonds and the ester linkage between ferulic acid and the sugar side-chain largely intact. researchgate.net
The primary goal of this method is to release feruloylated oligosaccharide side-chains from the xyloglucan backbone. researchgate.net Research on maize bran, for example, has successfully used mild acidic hydrolysis to isolate and identify several complex feruloylated side-chains. The conditions for this hydrolysis are optimized to maximize the yield of these feruloylated structures with minimal release of free ferulic acid. The resulting hydrolysate contains a mixture of oligosaccharides, which can then be fractionated using chromatographic techniques like gel permeation and reversed-phase high-performance liquid chromatography (RP-HPLC) for detailed structural elucidation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Studies have shown that oligosaccharides released through mild acid hydrolysis can be quite complex, often containing xylose, galactose, and acetyl moieties in addition to the feruloylated arabinose. researchgate.net The analysis of these fragments is crucial, as complex feruloylated side-chains are believed to contribute to the resistance of plant cell walls to enzymatic degradation.
Table 1: Examples of Feruloylated Oligosaccharides Isolated from Maize Bran via Mild Acid Hydrolysis
This table presents data on complex feruloylated oligosaccharide side-chains that have been isolated and structurally identified following controlled mild acid hydrolysis of maize bran insoluble fiber.
| Fragment Abbreviation | Full Structure Name | Molecular Mass (Da) |
| FAXG | α-L-galactopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-5-O-trans-feruloyl-L-arabinofuranose | Not explicitly stated |
| FAXGX | α-D-xylopyranosyl-(1→3)-α-L-galactopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-5-O-trans-feruloyl-L-arabinofuranose | 782 |
| FAXGG | α-D-galactopyranosyl-(1→3)-α-L-galactopyranosyl-(1→2)-β-D-xylopyranosyl-(1→2)-5-O-trans-feruloyl-L-arabinofuranose | Not explicitly stated |
| p-CA-Ara | 5-O-trans-p-coumaroyl-L-arabinofuranose | 296 |
| Source: Data compiled from structural elucidation studies on maize bran. |
Alkaline Hydrolysis (Saponification)
Alkaline hydrolysis, or saponification, is another key chemical method used in the study of feruloylated xyloglucan. Unlike acid hydrolysis which targets glycosidic bonds, this technique specifically cleaves ester linkages. wur.nl In feruloylated xyloglucan, the ferulic acid is attached to sugar residues (typically arabinose) via an alkali-labile ester bond. wur.nl
Treatment with a mild base, such as sodium hydroxide (B78521), at room temperature effectively breaks this bond, releasing ferulic acid and its derivatives (like diferulic acids) from the polysaccharide backbone. This process of de-esterification is critical for several analytical purposes:
Quantification: It allows for the extraction and quantification of total ester-linked ferulic acid, providing data on the degree of feruloylation of the xyloglucan.
Structural Analysis: By removing the feruloyl groups, the underlying xyloglucan polysaccharide is made more amenable to further structural analysis, including enzymatic digestion or linkage analysis, which might otherwise be hindered by the phenolic substituents.
Cross-Link Identification: Saponification is the primary method used to release ferulic acid dimers and oligomers, which act as cross-links between polysaccharide chains. Identifying these released diferulates provides direct evidence of covalent cross-linking within the cell wall matrix.
The controlled nature of alkaline hydrolysis allows for the targeted investigation of the role of ferulate esters in the architecture and properties of the cell wall, without extensively degrading the main carbohydrate chains.
Table 2: Overview of Controlled Chemical Hydrolysis Methods for Feruloylated Xyloglucan
This table summarizes and compares the primary chemical methodologies used for the controlled fragmentation and analysis of feruloylated xyloglucan.
| Methodology | Primary Target Bond | Typical Reagents | Primary Products | Analytical Purpose |
| Mild Acid Hydrolysis | Labile glycosidic bonds (e.g., arabinofuranosyl) | Dilute acids (e.g., Sulfuric Acid, Trifluoroacetic Acid) | Feruloylated oligosaccharides researchgate.net | Structural elucidation of complex side-chains; understanding steric hindrance for enzymes. |
| Alkaline Hydrolysis (Saponification) | Ester linkage between ferulic acid and the polysaccharide | Dilute bases (e.g., Sodium Hydroxide) | Free ferulic acid, diferulic acids, and de-esterified xyloglucan wur.nl | Quantification of feruloylation; identification of cross-links; preparation of the polysaccharide for further analysis. |
Genetic Engineering and Biotechnological Approaches in Feruloylated Xyloglucan Research
Strategies for Modulating Feruloylation Levels in Planta
Altering the degree of feruloylation within living plants (in planta) is a primary strategy for understanding its biological significance. This is achieved by targeting the genes involved in the biosynthesis of the xyloglucan (B1166014) backbone, the synthesis of ferulic acid itself, or the transfer of ferulic acid to the polysaccharide.
Gene silencing, often through RNA interference (RNAi), and gene overexpression are powerful methods to decrease or increase the activity of specific enzymes, respectively. nih.govbio-rad.com These approaches have been applied to various genes to alter cell wall composition.
Overexpression of Acyltransferases: Studies have shown that overexpressing certain acyltransferase genes, which are responsible for adding acyl groups to polysaccharides, can alter the cell wall. For instance, the overexpression of the rice BAHD acyltransferase gene OsAt10 in switchgrass resulted in a significant decrease in cell wall ferulic acid levels (21-28%) in green tissues. mdpi.com This modification led to a notable increase in the efficiency of sugar release (saccharification) from the plant biomass. mdpi.com
Expression of Fungal Enzymes: A successful strategy to reduce feruloylation involves the expression of microbial enzymes in plants. The targeted expression of a ferulic acid esterase (FAE) from the fungus Aspergillus niger in maize and tall fescue has been shown to effectively decrease the levels of both ferulate monomers and dimers in the cell wall. nih.govresearchgate.net This reduction in cross-linking leads to increased cell wall degradability. mdpi.comresearchgate.net In transgenic Brachypodium and Arabidopsis expressing a fungal FAE, a significant reduction in cell wall feruloylation was observed, which compromised cell wall integrity and increased susceptibility to certain fungal pathogens. frontiersin.org
Table 1: Examples of Gene Expression Modulation Studies Affecting Feruloylation
| Gene/Enzyme | Technique | Organism | Key Finding | Reference(s) |
| OsAt10 (BAHD acyltransferase) | Overexpression | Switchgrass (Panicum virgatum) | Decreased cell wall ferulic acid; increased saccharification. | mdpi.com |
| Ferulic Acid Esterase (FAEA) | Heterologous Expression | Maize (Zea mays) | Reduced levels of ferulate monomers (by up to 38%) and dimers (by up to 48%). | nih.gov |
| Ferulic Acid Esterase (AnFAE) | Heterologous Expression | Brachypodium, Arabidopsis | Reduced monomeric and dimeric ferulic acids; increased cell wall degradability. | frontiersin.org |
| BdCAD1 (Cinnamyl alcohol dehydrogenase) | Gene Disruption | Brachypodium distachyon | Increased levels of ferulate cyclobutene (B1205218) dimers and other derivatives. | mdpi.com |
Targeting Acyltransferases: CRISPR-Cas9 has been used to suppress OsAT10 in rice, which resulted in a reduction of p-coumaric acid incorporation into arabinoxylan. nih.gov This demonstrates the utility of CRISPR for precisely dissecting the roles of specific enzymes in cell wall acylation, a process analogous to feruloylation. nih.gov The precision of CRISPR-Cas9 avoids the potential off-target effects that can occur with RNAi, making the results less ambiguous. nih.gov
Table 2: Genome Editing Studies Related to Xyloglucan and its Components
| Target Gene(s) | Technique | Organism | Key Finding | Reference(s) |
| NtXXT1, NtXXT2 | CRISPR-Cas9 | Tobacco (Nicotiana tabacum) | Generated single and double mutants; the double mutant lacked detectable xyloglucan. | frontiersin.orgnih.gov |
| OsAT10 | CRISPR-Cas9 | Rice (Oryza sativa) | Reduced incorporation of p-coumaric acid into arabinoxylan. | nih.gov |
Heterologous Expression Systems for Enzyme Production and Characterization
Heterologous expression systems—the production of a protein in a host organism that does not naturally produce it—are vital for two main purposes in feruloylated xyloglucan research: producing enzymes as biotechnological tools and producing biosynthetic enzymes for functional characterization. researchgate.netresearchgate.net
Enzyme Production for in planta Modification: As mentioned previously, feruloyl esterases (FAEs) from microorganisms like Aspergillus niger are often produced using heterologous systems before being introduced into plants. researchgate.net This strategy has been instrumental in demonstrating the direct impact of ferulate cross-links on cell wall properties. mdpi.comnih.gov
Production for Biochemical Analysis: To understand how feruloylated xyloglucan is synthesized, the enzymes involved must be isolated and studied in vitro. Plant biosynthetic enzymes, particularly glycosyltransferases, are often difficult to express and purify. nih.gov Robust heterologous expression systems, such as the use of human embryonic kidney (HEK293) cells, have been optimized for producing active plant glycosyltransferases involved in xyloglucan synthesis. nih.gov This allows for detailed biochemical and structural analyses to determine their precise function, substrate specificity, and mechanism of action. nih.govacs.org Microbial hosts like Aspergillus niger are also used for the high-level production of carbohydrate-active enzymes for characterization. researchgate.net
Development of Feruloylated Xyloglucan-Related Derivatives for Fundamental Research
The development and characterization of specific feruloylated xyloglucan derivatives are crucial for fundamental research into cell wall structure, enzyme-substrate interactions, and the physical properties of hemicelluloses. Ferulic acid is known to cross-link with polysaccharides such as xyloglucans, making the isolation of specific derivatives challenging. oup.com
Research in this area often focuses on the isolation and structural elucidation of naturally occurring feruloylated oligosaccharides released from plant biomass. For example, detailed analysis of thermochemically treated corn fiber has led to the identification of enzyme-resistant feruloylated xylooligomers. researchgate.net These studies have characterized complex feruloylated side chains, such as FAXG (α-l-galactopyranosyl-(1→2)-β-d-xylopyranosyl-(1→2)-5-O-trans-feruloyl-l-arabinofuranose) and FAX (β-d-xylopyranosyl-(1→2)-5-O-trans-feruloyl-l-arabinofuranose). researchgate.net These structurally defined oligosaccharides serve as critical research derivatives to study factors contributing to biomass recalcitrance and to probe the specificity of various cell wall-degrading enzymes. researchgate.net Feruloylated xyloglucan oligosaccharides have also been isolated from sources like bamboo shoots. nih.govoup.com The creation of such well-defined molecular probes is essential for advancing our understanding of how feruloylation impacts the supramolecular architecture of the plant cell wall.
Evolutionary Perspectives of Xyloglucan and Feruloylation in Plants
Phylogeny and Diversity of Xyloglucan (B1166014) Structures Across Plant Lineages
Xyloglucan (XyG) is a major hemicellulose found in the primary cell walls of most land plants, where it plays a crucial role by tethering cellulose (B213188) microfibrils to form a load-bearing network. diva-portal.org The fundamental structure of xyloglucan consists of a linear backbone of β-(1,4)-linked D-glucose residues, chemically identical to cellulose. researchgate.net This backbone is regularly substituted with short side chains, predominantly α-(1,6)-linked D-xylose residues. mdpi.com
The evolutionary origins of xyloglucan are ancient, predating the colonization of land by plants. Evidence of complex xyloglucans, including fucosylated forms, has been found in charophycean green algae (CGA), the closest living relatives to land plants. nature.comnih.gov Interestingly, the diversity of xyloglucan side-chain structures is greater in some charophytes than in flowering plants, which suggests that the evolution of this polysaccharide involved a process of structural simplification and fine-tuning rather than increasing complexity. nature.com
Across the plant kingdom, the structure of xyloglucan, particularly its side chains, shows remarkable diversity. This variation is often correlated with the plant's lineage. In most dicotyledonous plants and non-graminaceous monocots, the xyloglucan is of the "XXXG-type," characterized by a repeating pattern where three consecutive glucosyl residues in the backbone are substituted with xylose. researchgate.netuga.edu These xylose residues can be further elongated with galactose and fucose, forming fucogalactoxyloglucans. researchgate.net However, there are notable exceptions even within dicots; for instance, plants in the Solanaceae family possess arabinoxyloglucans, which lack fucose. researchgate.net
A significant evolutionary divergence in xyloglucan structure occurred in the monocot lineage, especially within the Poaceae (grass) family. The cell walls of grasses contain substantially less xyloglucan (2-5% of the wall dry weight) compared to dicots (20-25%). nih.gov Furthermore, the xyloglucan in Poaceae typically lacks both fucose and arabinose residues. researchgate.netuga.edu
Table 1: Phylogenetic Variation in Xyloglucan Structure
| Plant Lineage | Primary Xyloglucan Type | Key Structural Features | References |
|---|---|---|---|
| Charophycean Green Algae | Diverse | Represents an ancient form; displays a wide variety of side-chain structures, including fucosylated XyG. | nature.comnih.gov |
| Dicotyledons (most) | Fucogalactoxyloglucan (XXXG-type) | High abundance in cell walls; side chains are commonly terminated with fucose. | researchgate.netuga.edu |
| Solanaceae (Dicot) | Arabinoxyloglucan | An exception among dicots; contains arabinose side chains but lacks fucose. | researchgate.net |
| Non-Graminaceous Monocots | Fucogalactoxyloglucan (XXXG-type) | Structurally similar to the xyloglucan found in most dicots. | uga.edu |
| Poaceae (Grasses) | Non-fucosylated Xyloglucan | Low abundance in cell walls; lacks fucose and arabinose residues. | researchgate.netnih.gov |
Evolutionary Trajectories of Feruloylation Mechanisms in Monocots and Dicots
Feruloylation is the process of covalently attaching ferulic acid to cell wall polysaccharides via ester bonds. mdpi.com This modification is not ubiquitous across the plant kingdom but is a distinctive feature of two major angiosperm groups: the commelinid monocots (which include the Poaceae family) and the 'core' Caryophyllales, a specific order of dicotyledonous plants. dtu.dk The evolutionary pathways of the feruloylation machinery show a clear divergence in substrate preference between these groups. In commelinid monocots, ferulic acid is overwhelmingly esterified to the arabinose side chains of glucuronoarabinoxylans (GAX). mdpi.comnih.gov In contrast, within the Caryophyllales, feruloylation targets the arabinan (B1173331) and galactan side chains of pectic polysaccharides. mdpi.comdtu.dk
The concept of feruloylated xyloglucan is a more recent discovery that adds a layer of complexity to this evolutionary picture. The first definitive evidence of a phenolic acid linked to xyloglucan was the isolation of a feruloylated disaccharide from the cell walls of growing bamboo shoots (Phyllostachys edulis), a member of the Poaceae. nih.gov The specific compound was identified as O-(4-O-trans-feruloyl-α-D-xylopyranosyl)-(1→6)-D-glucopyranose. nih.gov
This finding indicates that in the Poaceae, the enzymatic machinery for feruloylation, while primarily targeting the abundant arabinoxylans, has also evolved the capacity to modify xyloglucan. The enzymes responsible are believed to be from the BAHD family of acyltransferases. oup.com The evolutionary trajectory in monocots, therefore, appears to have favored a versatile feruloylation system capable of acting on multiple hemicelluloses. Conversely, the enzymatic machinery for feruloylating xyloglucan seems to be absent in most dicots, where feruloylation is either non-existent or highly specific to pectins in certain lineages. This points to a significant divergence in the evolution of substrate specificity for cell wall acyltransferases between monocots and dicots.
Table 2: Primary Targets of Polysaccharide Feruloylation in Angiosperms
| Plant Group | Primary Polysaccharide Target | Feruloylated Xyloglucan Presence | References |
|---|---|---|---|
| Most Dicotyledons | None | Assumed Absent | dtu.dk |
| Caryophyllales (Dicot) | Pectin (B1162225) (Arabinan/Galactan side chains) | Assumed Absent | mdpi.comdtu.dk |
| Commelinid Monocots (e.g., Poaceae) | Glucuronoarabinoxylan (GAX) | Present, but a minor component compared to feruloylated GAX. | mdpi.comnih.govnih.gov |
Adaptive Significance of Feruloylated Xyloglucan in Specific Plant Groups
The primary adaptive significance of feruloylation lies in its ability to create a covalently cross-linked cell wall matrix. mdpi.com Through oxidative coupling reactions catalyzed by wall-bound peroxidases, ferulate esters on adjacent polysaccharide chains can form various dehydrodiferulate bridges. mdpi.com This cross-linking dramatically increases the mechanical strength of the cell wall, restricts cell expansion, and decreases the wall's digestibility by microbial enzymes, thus serving as a structural reinforcement and a defense mechanism. mdpi.com
While these functions are broadly attributed to feruloylated arabinoxylans in grasses, the specific significance of feruloylated xyloglucan can be inferred from the contexts in which it is found. Its discovery in rapidly growing bamboo shoots suggests a role in the precise control of cell elongation. nih.gov In these tissues, xyloglucan-modifying enzymes are critical for the wall loosening required for expansion. nih.gov The subsequent feruloylation of xyloglucan could serve as an irreversible "locking" mechanism, rapidly rigidifying the cell wall once growth ceases in a particular region.
Furthermore, ferulic acid provides a crucial anchor point for lignification. The feruloyl group can form ether bonds with lignin (B12514952) polymers, covalently tethering the hemicellulose-cellulose network to the hydrophobic lignin network. mdpi.com The presence of feruloyl groups on xyloglucan, which is intimately associated with cellulose microfibrils, would provide highly effective nucleation sites for lignin deposition. This would be particularly advantageous for creating the exceptionally strong and lightweight secondary cell walls characteristic of plants like bamboo.
In the broader context of grass cell wall architecture (Type II walls), which relies on a densely cross-linked xylan (B1165943) matrix rather than the pectin-heavy matrix of dicots (Type I walls), the feruloylation of the minor xyloglucan component can be seen as an evolutionary refinement. oup.comoup.com It co-opts the plant's highly active feruloylation system to ensure that every structural component, including the sparse xyloglucan tethers, is integrated into a robust, covalently bonded composite material.
Q & A
Q. What are the primary methodologies for structural characterization of feruloyated xyloglucan?
Structural analysis of this compound typically involves:
- Atomic Force Microscopy (AFM): Provides nanometer-scale resolution to visualize molecular assemblies and rod-like structures .
- X-ray Scattering (SAXS/WAXS): Reveals molecular dimensions and interactions with cellulose or other polysaccharides .
- Chromatographic Methods: Size-exclusion chromatography coupled with light scattering estimates molecular weight and polydispersity .
- Nuclear Magnetic Resonance (NMR): Identifies covalent modifications (e.g., feruloyl groups) and binding sites with cellulose or pectins .
- Monte Carlo Simulations: Predicts molecular conformations based on SAXS data and molecular mechanics .
Q. How do xyloglucan endotransglucosylases/hydrolases (XTHs) influence cell wall dynamics?
XTHs remodel xyloglucan chains by cleaving β(1-4) linkages (hydrolysis) or transferring segments (transglycosylation). Key methods to study XTH activity include:
- Enzyme Assays: Use radiolabeled or fluorescently tagged xyloglucan oligosaccharides (e.g., [³H]XG9) to quantify transferase/hydrolase activity .
- Gene Expression Analysis: RT-qPCR or RNA-Seq to track XTH upregulation during growth phases or hormone treatments (e.g., gibberellin in rice) .
- CRISPR Mutants: Disrupting XTH genes (e.g., SlXTH5 in tomatoes) reveals their role in fruit softening and xyloglucan retention .
Q. What experimental approaches validate xyloglucan’s interactions with cellulose in plant cell walls?
- Biomechanical Testing: Endoglucanase treatments assess xyloglucan’s role in microfibril tethering; reduced wall extensibility post-treatment challenges traditional models .
- NMR Spectroscopy: Demonstrates pectins, not xyloglucan, dominate cellulose surface contacts in primary walls .
- Immunocytochemistry: Monoclonal antibodies (e.g., LM25) localize xyloglucan in cell walls and track its redistribution during growth .
Advanced Research Questions
Q. How can conflicting data on xyloglucan’s mechanical role in cell walls be reconciled?
Traditional models posit xyloglucan as a cellulose tether, but genetic knockouts (e.g., Arabidopsis mutants) show minimal impact on wall integrity . Advanced approaches include:
- Targeted Mutagenesis: Delete specific xyloglucan synthases to isolate biomechanical contributions .
- Nanoscale Imaging: AFM identifies "biomechanical hotspots" where xyloglucan transiently bridges microfibrils during expansin-mediated loosening .
- Comparative Systems: Contrast xyloglucan-rich (e.g., dicots) and xyloglucan-poor (e.g., grasses) species to clarify functional redundancy .
Q. What strategies optimize in vitro assembly of this compound for functional studies?
- Controlled Adsorption: Deposit xyloglucan on mica via weak ultrasound and low dilution to minimize aggregation for AFM analysis .
- Hydrogel Synthesis: Combine xyloglucan with bacterial cellulose (BC) and dextran to study synergistic effects on mechanical properties and crystallinity .
- Chemical Conjugation: Use EDAC.HCl to attach functional groups (e.g., cysteine) for stability assays or biomaterial engineering .
Q. How do environmental factors influence xyloglucan’s ecological roles beyond plant systems?
- Soil Aggregation Studies: Analyze water-stable aggregates via dry dispersion particle analysis and SEM to quantify xyloglucan’s soil-binding capacity .
- Field Sampling: Compare xyloglucan content in glacial forefield soils vs. grasslands to assess its role in early soil formation .
- Microbial Co-Cultures: Investigate rhizosphere microbes that degrade or modify xyloglucan to release bioavailable carbon .
Q. What computational tools advance the study of xyloglucan-active enzymes?
- Phylogenetic Analysis: Identify conserved domains in XTH gene families (e.g., HvXTHs in barley) to predict substrate specificity .
- Molecular Dynamics (MD): Simulate enzyme-substrate interactions (e.g., XET with xyloglucan oligosaccharides) to guide mutagenesis .
- Structure-Function Modeling: Solve crystal structures of GH16 XTHs to engineer variants with altered transglycosylation activity .
Methodological Considerations
- Data Contradictions: Address discrepancies (e.g., xyloglucan’s minor role in cellulose binding) by integrating multi-omics (transcriptomics, metabolomics) with biomechanical assays .
- Reproducibility: Follow standardized protocols for xyloglucan extraction (e.g., tamarind seed purification ) and enzyme activity assays (pH 6.5 for XET ).
- Ethical Reporting: Cite primary literature for structural data and avoid overgeneralizing findings from single-model systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
